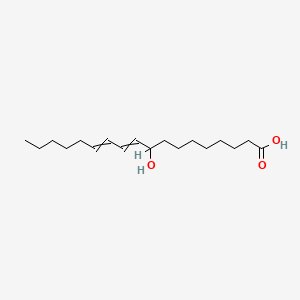

5-Isopropylpyrrolidine-2,4-dione

説明

5-Isopropylpyrrolidine-2,4-dione is a derivative of pyrrolidine . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This compound then reacts with thionyl chloride (SOCl2) under reflux to afford the desired product . Another synthetic strategy involves the Michael additions of ketones to N-substituted maleimide at room temperature .Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called "pseudorotation" . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .科学的研究の応用

Synthesis and Derivatives

5-Isopropylpyrrolidine-2,4-dione, a form of pyrrolidine-2,4-dione (tetramic acid), is significant in the synthesis of various organic compounds. Mulholland, Foster, and Haydock (1972) demonstrated the synthesis of pyrrolidine-2,4-diones by heating derivatives like 3-ethoxycarbonyl with water or nitromethane, yielding products such as 1- and 5-methylpyrrolidine-2,4-diones and their anhydro-derivatives (Mulholland, Foster, & Haydock, 1972). These compounds play a crucial role in organic synthesis and the development of various derivatives.

Complex Formation in Analytical Chemistry

Amin and Mohammed (2001) explored the use of derivatives like 5-(2',4'-dimethylphenylazo)6-hydroxypyrimidine-2,4-dione for the simultaneous spectrophotometric determination of thorium and rare earth elements. This study highlights the importance of such compounds in analytical chemistry, particularly in the selective detection and measurement of specific elements (Amin & Mohammed, 2001).

Acylation and Structural Studies

The acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, has been studied by Jones et al. (1990). This research provides insights into the structural modifications and potential applications of these compounds in various fields, including medicinal chemistry (Jones, Begley, Peterson, & Sumaria, 1990).

Conformational and Thermodynamic Studies

Yan et al. (2018) conducted a study on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, investigating thermodynamic and kinetic factors using density functional theory. Such studies are crucial for understanding the properties and potential applications of these compounds in organic synthesis and drug development (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018).

Herbicide Development

Anti-inflammatory Applications

Research by Chien et al. (2008) on new succinic and maleic derivatives from the fruiting body of Antrodia camphorata revealed anti-inflammatory activities of compounds like 1-hydroxy-3-(4-hydroxyphenyl)-4-isobutylpyrrolidine-2,5-dione. This demonstrates the potential of this compound derivatives in pharmacological applications (Chien, Chen, Kuo, Tsai, Lin, & Kuo, 2008).

作用機序

Target of Action

5-Isopropylpyrrolidine-2,4-dione is a derivative of pyrrolidine-2,4-dione, which has been found to have potential antifungal properties . The primary targets of this compound are fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum .

Mode of Action

It is known that the compound interacts with its targets by inhibiting their growth . This is likely achieved through the disruption of essential biological processes within the fungal cells, although the specific mechanisms are yet to be elucidated.

Biochemical Pathways

Given its antifungal properties, it is likely that the compound interferes with the pathways responsible for the growth and reproduction of fungi . The downstream effects of this interference would include the inhibition of fungal growth and potentially the death of the fungal cells.

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth . In some cases, the compound has been found to be more effective than commercial fungicides . For example, one study found that a target compound of this compound inhibited the growth of Rhizoctonia solani in vitro with an EC50 value of 0.39 μg mL−1, which was better than the commercialized fungicide boscalid (2.21 μg mL−1) .

特性

IUPAC Name |

5-propan-2-ylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4(2)7-5(9)3-6(10)8-7/h4,7H,3H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFGCAPFRIWBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575452 | |

| Record name | 5-(Propan-2-yl)pyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115084-80-5 | |

| Record name | 5-(Propan-2-yl)pyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)

![3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B3085112.png)